molecular formula C10H12BrN B1613342 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 371251-07-9

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B1613342
CAS RN: 371251-07-9
M. Wt: 226.11 g/mol
InChI Key: VMOGBOBURVTQOJ-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, also known as 6-bromoindan-1-amine, is an organic compound with a molecular formula of C9H10BrN. It is a colorless solid with a melting point of 126-128 °C. 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine has been used in a variety of scientific research applications, including as a ligand for transition metal complexes, as a building block for organic synthesis, and as a bioactive compound.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the field of oncology. They exhibit anticancer activities, making them potential candidates for cancer treatment .

Anti-HIV Properties

Some indole derivatives have been found to have anti-HIV properties . This suggests that “6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine” could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives are known to possess antioxidant activities . This means they could potentially be used in the prevention of diseases caused by oxidative stress.

Antimicrobial Properties

Indole derivatives have been found to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have been found to have antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to have antidiabetic activities . This suggests potential applications in the treatment of diabetes.

properties

IUPAC Name

6-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGBOBURVTQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625123
Record name 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

CAS RN

371251-07-9
Record name 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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